2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(23-8-7-13-3-1-2-4-15(13)23)12-28-20-22-21-19(27-20)14-5-6-16-17(11-14)26-10-9-25-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUJVOZBEUGAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Thioacetylation: The thioacetyl group is introduced by reacting the oxadiazole intermediate with thioacetic acid.
Coupling with Indoline: The final step involves coupling the thioacetylated oxadiazole with indoline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole or indoline derivatives.
Scientific Research Applications
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
Key Findings :
- Replacing the phenyl group in with dihydroindole introduces steric bulk, which could hinder binding to bacterial efflux pumps but enhance interactions with eukaryotic targets like kinases .
- Thiazolo-triazole analogs (e.g., ) exhibit higher anticancer activity, suggesting that replacing oxadiazole with thiazole improves cytotoxicity but increases logP, raising toxicity concerns .
Physicochemical and Structural Properties
Key Insights :
- The target compound ’s higher logP (3.8) compared to acetamide derivatives (2.9) aligns with its dihydroindole group’s hydrophobicity, which may limit aqueous solubility but enhance membrane permeability .
- Crystallinity differences (e.g., acetamide analogs in vs.
Toxicity and Selectivity
Research Implications
The target compound occupies a unique chemical space between antibacterial oxadiazoles and cytotoxic indole derivatives. Further optimization should focus on:
Solubility Enhancement : Introducing polar groups (e.g., hydroxyl, amine) to the dihydroindole moiety.
Targeted Delivery: Conjugation with nanoparticles or PEGylation to mitigate toxicity .
SAR Studies : Systematic comparison with triazole and thiadiazole analogs (e.g., ) to map critical pharmacophores.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound’s synthesis typically involves multi-step protocols leveraging its 1,4-benzodioxane and 1,3,4-oxadiazole moieties. A common approach includes:
- Step 1: Coupling of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives with thiol-containing intermediates under Mitsunobu or nucleophilic substitution conditions .
- Step 2: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic or oxidative conditions (e.g., POCl₃ or H₂O₂) .
Key Variables Affecting Yield:
Basic: How can researchers confirm structural integrity post-synthesis?
Answer:
Combined spectroscopic and crystallographic methods are critical:
- NMR: Compare peak assignments for the benzodioxane (δ 4.2–4.5 ppm, -O-CH₂-O-) and oxadiazole (δ 8.1–8.3 ppm, aromatic protons) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the oxadiazole ring .
Example Crystallographic Parameters:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| Resolution | 0.84 Å |
Advanced: How can structural ambiguities in crystallographic data be resolved?
Answer:
Ambiguities (e.g., disordered sulfanyl groups) require advanced refinement in SHELXL:
- Twinning Analysis: Use the TWIN/BASF commands to model overlapping electron densities .
- Dynamic Disorder Modeling: Apply PART/SUMP instructions to refine mobile substituents (e.g., the indenyl group) .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: What methodological considerations are critical for designing bioactivity assays targeting enzyme inhibition?
Answer:
Focus on the compound’s dual pharmacophores:
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., COX-2, cytochrome P450) due to the benzodioxane’s lipophilicity .
- Assay Design:
Comparative Bioactivity Data:
| Target Enzyme | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| COX-2 | 12.3 ± 1.2 | Celecoxib (IC₅₀ = 0.04 µM) |
| CYP3A4 | 28.7 ± 3.1 | Ketoconazole (IC₅₀ = 0.15 µM) |
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from purity, assay conditions, or metabolite interference:
- Purity Validation: Use HPLC-MS (≥95% purity; mobile phase: 0.1% formic acid in acetonitrile/water) .
- Metabolite Screening: Incubate with liver microsomes (e.g., human S9 fraction) to identify active/inactive derivatives .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across ≥3 independent replicates .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for baseline separation of oxadiazole derivatives .
- Recrystallization: Dissolve in hot ethanol (80°C) and cool to 4°C for 24 hr to yield needle-shaped crystals .
Purity Metrics:
| Technique | Purity (%) | Notes |
|---|---|---|
| HPLC | 95–98 | Minor thioether byproducts detected |
| Elemental Analysis | ±0.3% | C, H, N within theoretical limits |
Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?
Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
